molecular formula C12H9NO2 B1268362 Phenyl isonicotinate CAS No. 94-00-8

Phenyl isonicotinate

Cat. No. B1268362
CAS RN: 94-00-8
M. Wt: 199.2 g/mol
InChI Key: RGQQGHGIUCRECH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of phenyl isonicotinate reveals various approaches and methodologies. One significant study on the formation of related phenyl compounds involves crossed beam reactions of phenyl radicals with isoprene and 1,3-pentadiene, exploring the dynamics of these reactions and the formation of resonantly stabilized free radicals (Yang et al., 2015). Another study discusses the insertion reaction of phenyl isocyanate into organolanthanide complexes, providing insights into the synthesis of phenyl isonicotinate derivatives (Zhou et al., 2001).

Molecular Structure Analysis

The molecular structure of phenyl isonicotinate has been analyzed in various studies. One research paper focuses on the molecular structure, spectral analysis, and chemical reactivity of a newly synthesized dipyrromethane derivative related to phenyl isonicotinate (Singh et al., 2013). Another study examines the molecular structure and properties of phenylboronic acid, which shares structural similarities with phenyl isonicotinate, providing insights into its geometrical and electronic structure (Cyrański et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of phenyl isonicotinate and related compounds have been studied extensively. One significant study investigates the formation of stable nitrene surface species by the reaction of adsorbed phenyl isocyanate at the Ge(100)-2 × 1 surface (Wong et al., 2013). Another research focuses on the reaction dynamics of phenyl radicals with isoprene and 1,3-pentadiene, exploring the formation of methyl-substituted, hydrogenated polycyclic aromatic hydrocarbons (Yang et al., 2015).

Physical Properties Analysis

Studies on the physical properties of phenyl isonicotinate and related compounds reveal various characteristics. The rotational spectrum of phenyl isocyanide, which is closely related to phenyl isonicotinate, has been analyzed in detail, providing insights into its structural properties (Zdanovskaia et al., 2019). Additionally, research on the synthesis and properties of unsymmetrical porphyrins containing isonicotinic acid moiety and phenyl groups discusses the impact of different substituents on their physical properties (Wang et al., 2021).

Chemical Properties Analysis

The chemical properties of phenyl isonicotinate and similar compounds have been the subject of several studies. Research on the synthesis and conformational characteristics of poly(phenyl isocyanate)s bearing an optically active ester group reveals information about their chemical properties and reactivity (Maeda & Okamoto, 1999). Another study investigates the reactivity of phenyl isocyanate in aqueous solutions, providing insights into its reaction dynamics and stability (Hegarty et al., 1975).

Scientific Research Applications

Photovoltaic Performance in Solar Cells

Phenyl isonicotinate derivatives have been investigated for their role in enhancing the photovoltaic performance of dye-sensitized TiO2 solar cells. These derivatives, when added to the electrolyte, increase the open-circuit potential and short current density, leading to improved energy conversion efficiency. This effect is attributed to a shift in the TiO2 band edge towards negative potentials and a decrease in the recombination rate constant, suggesting their potential for efficient and low-cost solar cells (Bagheri & Dehghani, 2015).

Luminescence and Anti-Cancer Studies

Rhenium(I) polypyridine complexes coordinated with ethyl-isonicotinate ligands have shown promising results in luminescence and anti-cancer studies. These complexes exhibit metal-to-ligand charge transfer transition and intraligand transition. Their luminescence properties are sensitive to the nature of the ligand, and they have demonstrated effectiveness in killing cancer cells through mechanisms such as caspase proteolytic cascade, highlighting their potential for novel cancer therapy processes (Ramos et al., 2020).

Green Synthesis of Pyranopyrazoles

Isonicotinic acid has been utilized as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles. This method involves a one-pot, four-component condensation reaction under solvent-free conditions, demonstrating an environmentally friendly approach to chemical synthesis (Zolfigol et al., 2013).

Pest Management

Methyl isonicotinate, a derivative, has been explored as a non-pheromone semiochemical for thrips pest management. It has shown efficacy in trapping various thrips species, indicating its potential for enhanced monitoring and various pest management strategies in both indoor and outdoor crops (Teulon et al., 2017).

Antimicrobial Activity

Novel 1,2,3-triazole derivatives of isonicotinic acid have been synthesized and shown significant antimicrobial activity against Mycobacterium tuberculosis, with some derivatives exhibiting low cytotoxicity and high therapeutic index. This indicates their potential in developing new treatments for mycobacterial infections (Boechat et al., 2011).

Semiconductor Materials

Isonicotinic acid containing porphyrin compounds have been prepared and characterized for their potential as semiconductor materials. Their spectroscopic properties, including fluorescence and surface photovoltage measurements, indicate significant effects of different substituents, suggesting applications in the field of semiconductors (Wang, Li, & Wang, 2021).

Food Safety

Copper(II) isonicotinate has been used as an online cleanup adsorbent in selective pressurized liquid extraction for determining trace residues of polychlorinated biphenyls in fatty food samples. This method shows high purification capacity and can be a promising approach for food analysis (Jiao, Jiang, & Zhang, 2015).

Safety And Hazards

Phenyl Isonicotinate can cause skin irritation and serious eye damage. After handling, it is advised to wash skin thoroughly and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

phenyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQQGHGIUCRECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341241
Record name Phenyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl isonicotinate

CAS RN

94-00-8
Record name Phenyl isonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
A Torrents, AT Stone - Environmental Science & Technology, 1991 - ACS Publications
… Hydrolysis of the isomer phenyl isonicotinate was not promoted by any of the oxide surfaces … Surface chelate formation is not possible for phenyl isonicotinate. Surface chelate formation …
Number of citations: 114 pubs.acs.org
S Shahab, H Yahyaei, M Sheikhi, L Filippovich… - Journal of Molecular …, 2021 - Elsevier
… 2-methoxy-4-((1E)-((4-(phenyldiazenyl)phenyl)imino)methyl)phenyl isonicotinate (IN-1); 2-methoxy-5-((1E)-((4-(phenyldiazenyl)phenyl)imino)methyl)phenyl isonicotinate (IN-2) have …
Number of citations: 2 www.sciencedirect.com
WL He, MJ Wei, H Yang, Z Yang, H Cao… - Physical Chemistry …, 2014 - pubs.rsc.org
… When simply modifying the donor–acceptor ratio, the proportion of (S)-4-(2-octanyloxy) cinnamic acid to 4-(4-propylcyclohexyl) phenyl isonicotinate, the generated BP temperature …
Number of citations: 25 pubs.rsc.org
T Kosone, Y Makido, S Okuda, A Haigo, T Kawasaki… - Crystals, 2019 - mdpi.com
… , and magnetic properties of a new two-dimensional (2D) Hofmann-like series, Fe II (L) 2 [Ag I (CN) 2 ] 2 (L = 3-cyano-4-methylpyridine (1), allyl isonicotinate (2), phenyl-isonicotinate (3), …
Number of citations: 7 www.mdpi.com
GJ Kasperek, TC Bruice - The Journal of Organic Chemistry, 1972 - ACS Publications
… The logarithms of the secondorder rate constants for the reaction of 2a and phenyl isonicotinate (2b) with a primary amine, a secondary amine, and hydroxide are plotted in Figure 2. …
Number of citations: 5 pubs.acs.org
G Buemi, S Fasone, D Grasso, C Gandolfo - Croatica Chemica Acta, 1979 - hrcak.srce.hr
… phenyl-isonicotinate nicely agree with the experimental values, we have decided to per~wm our calculatio11:s assuming a planar conformation for all the compounds. …
Number of citations: 1 hrcak.srce.hr
M Shin, MY Kim, IH Um - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
… Our study has now been extended to reactions of 4-nitrophenyl isonicotinate (7) with a series of cyclic secondary amines in MeCN to investigate the reaction mechanism. Although …
Number of citations: 2 koreascience.kr
SM Felton, TC Bruice - Journal of the American Chemical Society, 1969 - ACS Publications
Kinetic studies of the hydrolysis and hydrazinolysis of the esters 4-(2'-acetoxyphenyl) imidazole (II), phenyl picolinate (Ilia), phenyl isonicotinate (Illb), 8-acetoxyquinoline (IVa), and 6-…
Number of citations: 50 pubs.acs.org
OY Yuen, CM So, FY Kwong - RSC advances, 2016 - pubs.rsc.org
… An evaluation of different substituted pyridine ligands L2–L11 indicated that phenyl isonicotinate (L9) gave the best yield of product. Although the electronic influence of the pyridine-…
Number of citations: 19 pubs.rsc.org
J Wang, Y Shi, K Yang, J Wei, J Guo - Rsc Advances, 2015 - pubs.rsc.org
… we used are as follows: isophthalic acid (IPA) (Alfa Aesar), 4-bromoisophthalic acid (BIPA) (Alfa Aesar) were used as H-donors, 4-{[4-(hexyloxy)phenyl]diazenyl}phenyl isonicotinate (…
Number of citations: 39 pubs.rsc.org

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